Diphenylphosphinic chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[chloro(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQGTZMAQRXCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164424 | |
| Record name | Diphenylphosphinic chloride | |
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Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-21-4 | |
| Record name | Diphenylphosphinic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenylphosphinic chloride | |
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| Record name | Diphenylphosphinic chloride | |
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| Record name | Diphenylphosphinic chloride | |
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| Record name | Diphenylphosphinic chloride | |
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| Record name | DIPHENYLPHOSPHINIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Diphenylphosphinic Chloride
Pyrolytic and High-Temperature Synthetic Routes
High-temperature conditions can be employed to drive the formation of diphenylphosphinic chloride through redistribution and fragmentation reactions of various organophosphorus precursors.
High-temperature gas-phase reactions are a known method for the synthesis of related organophosphorus compounds. For instance, the commercial production of chlorodiphenylphosphine (B86185) (diphenylphosphinous chloride), a trivalent phosphorus compound, involves the redistribution of dichlorophenylphosphine (B166023) in the gas phase at temperatures around 600 °C. While not a direct synthesis of the pentavalent this compound, this illustrates the principle of redistributing phenyl and chloro groups at high temperatures.
A more direct, though still challenging, high-temperature synthesis of this compound involves the reaction of yellow phosphorus with chlorobenzene (B131634) and phenylphosphinic dichloride. This process is conducted under pressure in an inert nitrogen atmosphere at temperatures ranging from 340 to 360 °C for several hours. chemicalbook.com After cooling, the product mixture is fractionally distilled to isolate this compound. chemicalbook.com The reaction is complex, involving the breaking and forming of multiple P-C and P-Cl bonds.
Another related pyrolytic method is the vapor-phase pyrolysis of phenylphosphonous dichloride at temperatures between 400 and 700 °C. This process, however, primarily yields diphenylphosphinous chloride (a P(III) compound) and phosphorus trichloride. google.com The formation of the desired P(V) compound, this compound, is not the primary outcome of this specific pyrolysis. The thermal degradation of organophosphorus compounds can follow various complex pathways, and directing the fragmentation towards a specific product like this compound requires careful control of conditions. shu.ac.uk
Optimizing pyrolytic conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. In the high-temperature synthesis from yellow phosphorus, chlorobenzene, and phenylphosphinic dichloride, a large-scale reaction yielded 233 kg of this compound from 66 kg of yellow phosphorus, 375 kg of chlorobenzene, and 190 kg of phenylphosphinic dichloride after a 4-hour reaction at 340-360 °C and subsequent vacuum distillation. chemicalbook.com
For the related pyrolysis of phenylphosphonous dichloride to diphenylphosphinous chloride, controlling the temperature and reflux conditions is key. google.com Pyrolysis is conducted at 450 to 550 °C, and the reaction products are separated by fractional condensation. Unreacted phenylphosphonous dichloride is returned to the process for further pyrolysis. google.com While this specific optimization is for a P(III) compound, similar principles of temperature control, pressure, and reactant ratios would be critical in developing an optimized pyrolytic process for this compound. The goal is to favor the specific bond formations and fragmentations that lead to the desired pentavalent phosphorus compound.
Functional Group Interconversion Strategies
Functional group interconversion provides alternative and often milder routes to this compound, starting from precursors that already contain the diphenylphosphoryl group or a closely related structure.
A common and effective method for the synthesis of this compound is the halogenation of diphenylphosphinic acid. This reaction typically involves treating the acid with a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. prepchem.comrsc.org The reaction is generally carried out by heating the diphenylphosphinic acid in an excess of thionyl chloride under reflux. prepchem.com The volatile byproducts, sulfur dioxide and hydrogen chloride, are easily removed, simplifying the purification of the desired product.
Other chlorinating agents can also be employed for this conversion. The choice of reagent can be influenced by the desired reaction conditions and the scale of the synthesis.
Table 1: Chlorinating Agents for the Synthesis of this compound from Diphenylphosphinic Acid
| Chlorinating Agent | Typical Conditions | Reference(s) |
|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux in excess SOCl₂ | prepchem.comrsc.org |
| Oxalyl chloride ((COCl)₂) | Often used for mild conversions of carboxylic acids to acid chlorides. | researchgate.netchemicalbook.com |
| Phosgene (COCl₂) | A highly reactive and toxic chlorinating agent. | google.comwikipedia.org |
| Phosphorus pentachloride (PCl₅) | A strong chlorinating agent. |
This compound can be synthesized by the oxidation of diphenylchlorophosphine (diphenylphosphinous chloride), a trivalent phosphorus compound. This method takes advantage of the relative ease of oxidation of P(III) to P(V). Various oxidizing agents can be used for this purpose.
One reported method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant. acs.org In this procedure, diphenylchlorophosphine is dissolved in carbon tetrachloride and treated with DMSO. The resulting this compound is then used in situ without isolation to react with an alcohol to form the corresponding ester. acs.org Another approach is the direct oxygen-mediated oxidation of diphenylchlorophosphine. orgsyn.org
The choice of oxidant and reaction conditions is critical to ensure a clean and efficient conversion to this compound, avoiding over-oxidation or side reactions.
Organometallic Approaches: Grignard Reagent-Mediated Synthesis
Organometallic reagents, particularly Grignard reagents, offer a powerful method for the formation of P-C bonds and are widely used in the synthesis of organophosphorus compounds. The reaction of a Grignard reagent with phosphoryl chloride (POCl₃) can be controlled to yield this compound.
The synthesis involves the slow addition of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), to a solution of phosphoryl chloride in an ethereal solvent, such as diethyl ether, at low temperatures. chemicalbook.comthieme-connect.com The stoichiometry is crucial; using approximately two equivalents of the Grignard reagent favors the formation of the di-substituted product, this compound.
A significant challenge in this synthesis is the potential for the reaction to proceed further, with a third equivalent of the Grignard reagent adding to form the triphenylphosphine (B44618) oxide byproduct. researchgate.net Careful control of the reaction conditions, such as temperature and the rate of addition, is necessary to maximize the yield of the desired this compound. One study found that the more phenylated species react preferentially with the Grignard reagent, highlighting the need for precise control. rsc.org
In a typical laboratory procedure, the Grignard reagent solution is added slowly to the cooled solution of POCl₃. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction before being quenched, for example, with a saturated aqueous solution of ammonium (B1175870) chloride. chemicalbook.com Subsequent workup and purification, often by column chromatography or distillation, are required to isolate the pure this compound. chemicalbook.com
One study that synthesized a series of phosphinates via the in-situ formation of the corresponding phosphinic chlorides reported yields for the final ester products in the range of 44-63%. thieme-connect.comnih.gov For example, the reaction of two equivalents of phenylmagnesium bromide with POCl₃, followed by quenching with 1-octanol, yielded octyl diphenylphosphinate (B8688654) in 44% yield. nih.gov This indicates that the intermediate this compound was formed in a reasonable yield.
Mechanistic Insights into Diphenylphosphinic Chloride Reactivity
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in diphenylphosphinic chloride is electrophilic and serves as a site for nucleophilic attack. The outcomes of these reactions are heavily influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Kinetics and Mechanisms of Pyridinolysis Reactions
Further evidence for this mechanism comes from deuterium (B1214612) kinetic isotope effect studies using deuterated pyridine (B92270) (C₅D₅N). doi.orgkoreascience.kr The observed inverse kinetic isotope effects (k_H/k_D < 1) are consistent with the proposed concerted mechanism. doi.orgkoreascience.kr In contrast, the pyridinolysis of the analogous diphenylthiophosphinic chloride shows a change in mechanism from a concerted process for less basic pyridines to a stepwise mechanism for more basic pyridines. koreascience.krsapub.org
Detailed Analysis of Aminolysis Mechanisms with Substituted Anilines
The aminolysis of this compound with substituted anilines in acetonitrile (B52724) at 55.0 °C has been a subject of detailed kinetic studies. researchgate.netdoi.or.kr These reactions exhibit large Hammett (ρ_X = -4.78) and Brønsted (β_X = 1.69) values, indicating a high degree of bond formation in the transition state. researchgate.net
A key finding in these studies is the observation of primary normal kinetic isotope effects (k_H/k_D = 1.42-1.82) when using deuterated anilines (XC₆H₄ND₂). researchgate.net This suggests that the N-H bond of the aniline (B41778) is partially broken in the rate-determining step, which is consistent with a concerted mechanism involving a frontside nucleophilic attack. researchgate.netresearchgate.net This attack is facilitated by a hydrogen-bonded, four-center type transition state. researchgate.netresearchgate.net The faster reaction rate of this compound compared to diphenyl chlorophosphate is attributed to a greater proportion of this frontside attack. researchgate.net
The proposed mechanism for the anilinolysis of this compound is a concerted process where bond formation and bond cleavage occur simultaneously. researchgate.netresearchgate.net The steric hindrance from the two phenyl groups on the phosphorus atom makes a backside attack less favorable. researchgate.net
Interactive Data Table: Kinetic Data for the Anilinolysis of this compound
| Substituent (X) in Aniline | k_H (x 10⁻³ M⁻¹s⁻¹) | k_D (x 10⁻³ M⁻¹s⁻¹) | k_H/k_D |
| p-OCH₃ | 35.5 | 19.5 | 1.82 |
| p-CH₃ | 12.3 | 7.94 | 1.55 |
| H | 3.89 | 2.74 | 1.42 |
| p-Cl | 1.02 | - | - |
| m-Cl | 0.219 | - | - |
Data sourced from kinetic studies in acetonitrile at 55.0 °C. researchgate.net
Hydrolysis and Alcoholysis Pathways: Formation of Phosphinic Acids and Esters
This compound is sensitive to moisture and readily undergoes hydrolysis to form diphenylphosphinic acid. chemblink.comguidechem.com This reaction is a typical nucleophilic substitution where water acts as the nucleophile. guidechem.com Similarly, it reacts with alcohols (alcoholysis) to produce the corresponding diphenylphosphinate (B8688654) esters. guidechem.comresearchgate.net These reactions are fundamental in the synthesis of various phosphinic acid derivatives. researchgate.net
The hydrolysis mechanism is generally considered to be an A2 type in acidic conditions, supported by pH-rate profiles and activation parameters. cdnsciencepub.com The traditional synthesis of phosphinates involves the reaction of this compound with alcohols. researchgate.net
Redox Chemistry: Reduction to Phosphine (B1218219) Derivatives
This compound can be reduced to form various phosphine derivatives. For instance, it can be deoxygenated by reaction with triphenylphosphine (B44618) at high temperatures (300-600 °C) to yield chlorodiphenylphosphine (B86185). google.com It can also be reduced by reagents like borane-tetrahydrofuran (B86392) complex to produce a diphenylphosphine-borane complex. guidechem.com The reduction of the P=O bond is a key transformation in organophosphorus chemistry. The reduction of diphenylphosphinic acid chlorides can lead to the formation of P-H bonds. researchgate.net
Role as a Chlorinating Agent in Specific Organic Transformations
Beyond its role as a phosphorylating agent, this compound can also act as a chlorinating agent in certain organic reactions. cymitquimica.compubcompare.ai For example, it has been used for the selective double activation of 1,2-diols. rsc.orgelectronicsandbooks.com In this process, treatment of a 1,2-diol with diphenylphosphinoyl chloride in pyridine leads to the formation of β-chloroethyl phosphinates. rsc.orgelectronicsandbooks.com This transformation highlights the ability of the chloride ligand on the phosphorus to be transferred to another molecule, demonstrating its utility as a chlorinating agent. rsc.orgelectronicsandbooks.com
Strategic Applications in Organic Synthesis and Functional Materials
Precursor in the Rational Design of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is paramount for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Diphenylphosphinic chloride has proven to be an invaluable precursor in the rational design of such ligands, enabling the synthesis of both bidentate phosphine (B1218219) ligands and specialized aminating reagents. chemicalbook.comsigmaaldrich.com
Synthesis of Bidentate Phosphine Ligands
Bidentate phosphine ligands are a cornerstone of modern asymmetric catalysis, prized for their ability to chelate to a metal center and create a well-defined chiral environment. This compound serves as a key starting material for the introduction of the diphenylphosphinyl group, which can be subsequently reduced to the desired phosphine. chemicalbook.com
A general strategy involves the reaction of this compound with a chiral backbone containing suitable nucleophilic groups. For instance, the synthesis of bidentate phosphine ligands containing aryl chlorides has been achieved in multiple steps starting from diethyl malonate. osti.gov The process often involves the creation of a diol, followed by mesylation and subsequent substitution with a phosphide (B1233454) source. osti.gov The resulting phosphine oxides can then be reduced to the target bidentate phosphine ligands.
The synthesis of ethylene-bridged bidentate phosphines has also been described, showcasing the versatility of phosphorus-based starting materials in constructing ligands with specific structural features. nih.gov While not directly starting from this compound, these syntheses highlight the importance of P-C bond formation in ligand development. Furthermore, the diastereoselective synthesis of P-stereogenic phosphinic amides, which can be precursors to chiral phosphines, has been achieved through directed ortho-lithiation of diphenylphosphinic amides derived from this compound. rsc.org
Development of Specialized Aminating Reagents (e.g., O-(Diphenylphosphinyl)hydroxylamine)
O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile and stable electrophilic aminating reagent used for the amination of carbanions, Grignard reagents, and electron-rich heterocycles. tandfonline.com Its synthesis directly utilizes this compound as the key electrophile.
The preparation of DPPH involves the reaction of this compound with hydroxylamine (B1172632). rsc.org Various procedures have been developed to optimize the yield and scalability of this reaction. One common method involves the reaction of this compound with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in a two-phase solvent system to minimize hydrolysis of the starting chloride. tandfonline.com Another scalable preparation involves the dropwise addition of a dichloromethane (B109758) solution of this compound to a pre-cooled solution of hydroxylamine. orgsyn.orgorgsyn.org
The structure of DPPH, with the hydroxylamine oxygen atom attached to the phosphorus, has been confirmed through its chemical reactions, such as its condensation with acetone (B3395972) to form a phosphinylacetone oxime. rsc.org This reagent has also been utilized in the aziridination of enones and for the S-imination of thioethers. tandfonline.comresearchgate.net
Advanced Reagent for Peptide Coupling and Amide Synthesis
The formation of the amide bond is a fundamental transformation in organic chemistry, particularly in the synthesis of peptides and other biologically active molecules. This compound has emerged as an effective reagent for promoting this crucial reaction. chemicalbook.comsigmaaldrich.com
This compound facilitates amide bond formation by activating a carboxylic acid to form a mixed phosphinic-carboxylic anhydride (B1165640). rsc.org This activated intermediate readily reacts with an amine to furnish the desired amide. This method has been critically evaluated for peptide synthesis, with ³¹P NMR spectroscopy being a valuable tool to monitor the rates of both mixed anhydride formation and its subsequent aminolysis. rsc.org
The use of this compound as a coupling reagent offers an alternative to more traditional carbodiimide-based methods. luxembourg-bio.com It has been successfully employed in the synthesis of dipeptides with high yields and good optical purity. sigmaaldrich.com For instance, the coupling of N-benzyloxycarbonylvaline with alanine (B10760859) phenyl ester has been demonstrated using this compound in the presence of N-methylmorpholine (NMM). tcichemicals.com The introduction and subsequent cleavage of the diphenylphosphinyl (Dpp) group as a protecting group for amines has also been explored in the context of peptide synthesis. tcichemicals.com
The table below summarizes representative examples of peptide coupling reactions where this compound or its derivatives have been utilized.
| Carboxylic Acid Component | Amine Component | Coupling Conditions | Product | Reference |
| N-Benzyloxycarbonylvaline | Alanine phenyl ester tosylate | DppCl, NMM, CH₂Cl₂/DMF | Z-Val-Ala-OPh | tcichemicals.com |
| Nα-Protected amino acids | Amino acid esters | DppCl, base | Dipeptide | rsc.org |
Versatility in the Construction of Organophosphorus Compounds
Beyond its role in ligand and peptide synthesis, this compound is a versatile precursor for a broad range of organophosphorus compounds. Its reactivity allows for derivatization to phosphine oxides and sulfides, as well as its conversion into highly reactive phosphorus nucleophiles.
Derivatization to Phosphine Oxides and Sulfides
This compound serves as a convenient starting material for the synthesis of various phosphine oxides. The reaction with Grignard reagents or organolithium compounds allows for the introduction of a third organic substituent onto the phosphorus atom, leading to tertiary phosphine oxides. thieme-connect.comthieme-connect.de For example, the reaction of this compound with a Grignard reagent, followed by quenching with an alcohol, can yield phosphinates. thieme-connect.com
Furthermore, this compound can be converted to other phosphinic halides, which can then be used to synthesize a variety of phosphine oxides. The reaction of this compound with triphenylphosphine (B44618) at high temperatures can produce chlorodiphenylphosphine (B86185), which is a key intermediate for many other organophosphorus compounds. google.com
The synthesis of phosphine sulfides can also be achieved starting from derivatives of this compound. For instance, chlorodiphenylphosphine, which can be derived from this compound, reacts with ammonia (B1221849) and elemental sulfur to form a thiophosphorylamide. wikipedia.org
Generation of Reactive Phosphorus Nucleophiles (e.g., Sodium Diphenylphosphide)
This compound can be a precursor to reactive phosphorus nucleophiles, although this often proceeds through an intermediate like chlorodiphenylphosphine. The reduction of chlorodiphenylphosphine, which can be synthesized from this compound, with an alkali metal such as sodium leads to the formation of sodium diphenylphosphide (Ph₂PNa). wikipedia.orgprepchem.com
Sodium diphenylphosphide is a powerful nucleophile that is widely used in the synthesis of phosphine ligands and other organophosphorus compounds. wikipedia.org Its reaction with alkyl or aryl halides allows for the facile introduction of the diphenylphosphino group.
Alternatively, the reduction of this compound itself with alkali metals can lead to phosphorus-phosphorus bond formation, yielding species like tetraphenyldiphosphine dioxide, or under different conditions, sodium diphenylphosphinite. mdpi.comresearchgate.net
The table below outlines the key transformations of this compound into other important organophosphorus compounds.
| Reagent(s) | Product | Class of Compound | Reference |
| Grignard Reagent (RMgX) | Ph₂P(O)R | Tertiary Phosphine Oxide | thieme-connect.com |
| Triphenylphosphine (heat) | Ph₂PCl | Phosphinous Chloride | google.com |
| Reduction (via Ph₂PCl) with Na | Ph₂PNa | Phosphorus Nucleophile | wikipedia.orgprepchem.com |
Synthesis of Phosphonate (B1237965) and Phosphinate Esters as Building Blocks
This compound is a cornerstone electrophile for the synthesis of phosphinate esters, which are valuable intermediates in organophosphorus chemistry. bibliotekanauki.pl The classical and widely employed method involves the reaction of this compound with nucleophilic alcohols or phenols. researchgate.netresearchgate.net This straightforward, one-pot procedure allows for the creation of mixed phosphinates where the substituents on the phosphorus and oxygen atoms can be different. thieme-connect.com The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. researchgate.netchemicalbook.com
The synthesis of phosphinates through this route is generally efficient, with studies showing excellent yields, sometimes up to 98%, across a broad scope of aromatic substrates. researchgate.net For instance, the reaction of this compound with the sodium salts of various sterically hindered phenol (B47542) derivatives has been shown to produce novel alkyl-substituted aryl diphenylphosphinate (B8688654) esters in high yields. researchgate.net Similarly, α-hydroxyphosphonates can be phosphinoylated with this compound in toluene (B28343) with triethylamine, yielding α-phosphoryloxyphosphonates. researchgate.net The reaction conditions for this transformation can influence the yield, with electron-withdrawing substituents on the substrate facilitating the reaction, while electron-donating groups may lead to slightly lower yields. researchgate.net
The following table summarizes the synthesis of various phosphinates using this compound, highlighting the versatility of this reagent.
| Reactant | Reagent | Product Type | Yield | Reference |
| Sterically Hindered Phenols (sodium salts) | This compound | Alkyl-substituted aryl diphenylphosphinate esters | Good to Excellent | researchgate.net |
| 1-Octanol | This compound | Octyl diphenylphosphinate | Good | thieme-connect.com |
| α-Hydroxyphosphonates | This compound | α-Phosphoryloxyphosphonates | 46-80% | researchgate.net |
This method's good functional-group tolerance and broad substrate scope make it applicable to the modification of complex molecules and the direct synthesis of bioactive compounds and flame retardants. researchgate.net
Contributions to Polymer Science and Flame Retardancy
The introduction of phosphorus atoms into polymer structures via this compound is a key strategy for enhancing material properties, most notably flame retardancy.
Modification of Resin Polymers and Copolymers
This compound is instrumental in the chemical modification of various resins to improve their performance characteristics, such as thermal stability and flame resistance. A significant area of application is in the modification of epoxy resins. researchgate.net For example, a reactive flame retardant, a multi-element hydrazide known as BSD, was synthesized using this compound and benzenesulfonohydrazide. researchgate.net When incorporated into an epoxy resin, this additive not only imparts excellent flame retardancy but also enhances the mechanical properties of the cured material. researchgate.net
Another innovative approach involves the modification of bio-based resins. A novel phosphorus-containing acrylated epoxidized soybean oil-based (P-AESO) resin was developed through the ring-opening reaction of epoxidized soybean oil with this compound, followed by acrylation. scispace.com This modification leads to UV-curable coatings with improved properties compared to the unmodified acrylated epoxidized soybean oil (AESO). scispace.com
The table below details the performance enhancements in resins modified using derivatives of this compound.
| Resin System | Modifier Synthesized from this compound | Loading | Performance Improvement | Reference |
| Epoxy Resin (EP) | BSD (multi-element hydrazide) | 3 wt% | Achieved UL-94 V-0 rating | researchgate.net |
| Epoxy Resin (EP) | BSD (multi-element hydrazide) | 5 wt% | Flexural strength increased by 37.3%; Tensile strength increased by 21.4% | researchgate.net |
| Epoxidized Soybean Oil | P-AESO | 20% TMPTA | Volumetric shrinkage of 4.1%; Glass transition temperature (Tg) of 115.6°C | scispace.com |
These examples demonstrate the successful use of this compound to create reactive additives that chemically integrate into the polymer matrix, leading to durable and high-performance materials. researchgate.netscispace.com
Polymer Chain End Functionalization and Characterization
This compound is a valuable tool for the characterization and functionalization of polymer chain ends, particularly in living polymerization systems. In anionic polymerization, understanding the reaction mechanism at the chain end is crucial. This compound can be used as a trapping agent to capture and identify reactive intermediates. For instance, in the functionalization of poly(styryl)lithium, the tetrahedral α-amino alkoxide intermediate formed during the reaction was successfully trapped with this compound, which helped elucidate the functionalization mechanism. researchgate.net
Furthermore, 31P-NMR spectroscopy is a powerful technique for analyzing phosphorus-containing end groups, and this compound plays a role in creating reference compounds for such studies. psu.edu For example, to confirm the identity of signals in the 31P-NMR spectrum of poly(methyl methacrylate) (PMMA) initiated with a phosphorus-containing radical, a model compound was prepared by reacting a hydroxyl-terminated PMMA with this compound. psu.edu This phosphinylated polymer exhibited a single resonance at 26.6 ppm, which could be compared against the signals from the initiated polymer to assign the chain-end structures definitively. psu.edu Similarly, polystyrene that was deliberately phosphinylated using this compound and aluminum chloride showed resonances at 30.4 ppm and 31.7 ppm, attributed to substitution at the meta and para positions of the styrene (B11656) rings, respectively. psu.edu
Development of Phosphorus-Containing Flame Retardants: Mechanism-Oriented Studies
Phosphorus-containing flame retardants (PFRs), often synthesized from precursors like this compound, are effective alternatives to halogenated systems. nii.ac.jp Their efficacy stems from their ability to act in both the condensed (solid) phase and the gas phase during combustion. nih.gov
Gas Phase Mechanism: In the gas phase, phosphorus compounds interrupt the exothermic combustion cycle. nih.gov During pyrolysis, phosphorus-containing fragments, such as PO•, PO₂•, and HPO₂•, are released into the flame. researchgate.netresearchgate.net These highly reactive radicals act as scavengers, trapping the H• and OH• radicals that are essential for propagating the fire, thereby inhibiting the flame. nih.govresearchgate.net This flame inhibition is a key mechanism for many phosphorus retardants and is often accompanied by an increase in the production of CO and smoke, as it reduces the efficiency of combustion. nih.gov
Condensed Phase Mechanism: In the condensed phase, the phosphorus compounds promote the formation of a stable, insulating layer of char on the polymer's surface. nii.ac.jpnih.gov Upon heating, phosphoric acid or polyphosphoric acid can be generated, which acts as a dehydrating agent for the polymer. researchgate.net This process extracts water and promotes the cross-linking and charring of the polymer backbone. nih.govresearchgate.net The resulting char layer acts as a physical barrier that insulates the underlying material from heat and oxygen, and prevents the escape of flammable volatile compounds, thus suppressing the combustion process. nii.ac.jp
Studies on various flame retardants derived from this compound confirm this dual-mode action. For example, the flame retardant mechanism for epoxy resins modified with phosphorus-nitrogen compounds involves both condensed-phase charring and gas-phase radical trapping. researchgate.netresearchgate.net The specific chemical structure of the flame retardant influences whether the condensed or gas phase mechanism is dominant. researchgate.net
Synthesis of Inorganic Coordination Polymers Utilizing Phosphinate Moieties
The phosphinate functional group, readily installed using this compound, is an effective ligand for creating inorganic coordination polymers and metal-organic frameworks (MOFs). These materials have shown significant potential in applications such as flame retardancy.
A novel approach involves designing MOF composites that leverage the properties of both the framework and a phosphorus-containing ionic liquid (IL). mdpi.com In one study, an ionic liquid was synthesized containing an imidazole (B134444) cation modified with a diphenylphosphinic group (DPP). mdpi.com This IL was then incorporated into an amino-functionalized MOF (NH₂-MIL-101(Al)). mdpi.com The MOF serves as a porous host, preventing the agglomeration of the ionic liquid, while its amine groups enhance compatibility with an epoxy resin matrix. mdpi.com
When this composite material, IL@NH₂-MIL-101(Al), was added to an epoxy resin, it demonstrated significantly improved fire safety. mdpi.com The diphenylphosphinic groups in the ionic liquid contribute to flame retardancy by trapping degrading polymer radicals, while the MOF framework helps form an efficient insulating barrier. mdpi.com
The performance of the modified epoxy resin is summarized in the table below.
| Material | Loading | LOI (%) | Peak Heat Release Rate (pHRR) Reduction | CO Release Rate Reduction | Reference |
| EP/IL@NH₂-MIL-101(Al) | 3 wt% | 29.8 | 51.2% | 44.8% | mdpi.com |
This strategy of combining phosphinate moieties with coordination chemistry opens new avenues for creating advanced, multifunctional materials for demanding applications. mdpi.com
Emerging Applications in Biologically Relevant Compound Synthesis and Research Tools
The utility of this compound extends to the synthesis of biologically relevant compounds and its use as a versatile research tool. glpbio.com Its ability to react with a wide range of nucleophiles under controlled conditions makes it suitable for the modification of natural products and the direct synthesis of bioactive molecules. researchgate.net
Phosphinate and phosphonate esters are recognized as important structural motifs in medicinal chemistry and agricultural science. researchgate.net this compound serves as a key building block for creating these structures. For example, it is used to synthesize α-phosphoryloxyphosphonates, which are valuable synthetic intermediates. researchgate.net The reactivity of this compound also allows for its use in creating phosphinic amides and phosphinates, which are important due to their roles as intermediates, biologically active substrates, and extracting agents. researchgate.net
Beyond direct synthesis, it functions as an essential analytical reagent for mechanistic studies in polymer and organic chemistry. As detailed previously (Section 4.4.2), its ability to "trap" transient intermediates allows researchers to isolate and identify species that are critical to understanding reaction pathways, such as in the functionalization of living polymers. researchgate.netpsu.edu This application as a research tool is crucial for the rational design of new synthetic methods and complex molecular architectures.
Spectroscopic Characterization and Computational Chemical Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for studying diphenylphosphinic chloride and its chemical transformations. The phosphorus-31 nucleus is highly sensitive and provides a direct probe into the chemical environment of the phosphorus atom.
³¹P NMR spectroscopy is instrumental in monitoring the progress of reactions involving this compound and identifying transient intermediates. For instance, in reactions with Lewis acids like aluminum chloride, ³¹P NMR data reveals the formation of a stable 1:1 complex. oup.com This is evidenced by a significant downfield shift of the ³¹P signal upon addition of AlCl₃, as detailed in the table below. oup.com
| Molar Ratio (AlCl₃ / Ph₂P(O)Cl) | ³¹P Chemical Shift (δ, ppm) |
| 0 | 42.8 |
| 0.28 | 44.1 |
| 0.56 | 46.5 |
| 0.62 | 49.6 |
| 0.83 | 55.9 |
| 1.05 | 60.6 |
| 1.38 | 60.5 |
| 2.06 | 60.6 |
| Table 1: Change in ³¹P chemical shift of this compound in nitrobenzene (B124822) in the presence of aluminum chloride. oup.com |
This complex formation alters the reactivity of the phosphinic chloride. oup.com In contrast, with weaker Lewis acids like zinc chloride or in the presence of cuprous chloride, ³¹P NMR shows no significant complex formation, suggesting different reaction mechanisms are at play. oup.com Specifically, the reaction with tetrahydrofuran (B95107) in the presence of zinc chloride is proposed to follow an ionic mechanism, while a homolytic, non-free radical pathway is suggested with cuprous chloride. oup.com Furthermore, ³¹P NMR has been used to monitor the formation of intermediates in phosphorylation reactions, such as the reaction with triethylamine (B128534) and ethanol, where a major intermediate peak at δ = 35.1 ppm was observed. rsc.org
This compound serves as a valuable derivatizing agent for the analysis of polymer chain ends by ³¹P NMR. psu.eduresearchgate.net This technique allows for the determination of the number-average molecular weight (Mn) of polymers by quantifying the ratio of end-group phosphorus signals to the signals from the repeating monomer units. magritek.comsigmaaldrich.comyoutube.com For example, polystyryllithium can be terminated by reaction with this compound, introducing a diphenylphosphinoyl group at the chain end. psu.eduresearchgate.net The resulting polymer exhibits a distinct resonance in the ³¹P NMR spectrum, which can be clearly distinguished from the signals of the polymer backbone. psu.eduresearchgate.net
In a study of poly(methyl methacrylate) (PMMA), the polymer was terminated with this compound, resulting in a single resonance at 26.6 ppm. psu.edu This signal was significantly downfield from the resonances observed for PMMA initiated by diphenylphosphine (B32561) oxide radicals or anions, highlighting the sensitivity of the ³¹P chemical shift to the local chemical environment of the chain end. psu.edu Similarly, polystyrene that was diphenylphosphinylated via a reaction with this compound and aluminum chloride showed characteristic resonances at 30.4 ppm and 31.7 ppm, attributed to substitution at the meta and para positions of the styrene (B11656) aromatic rings, respectively. psu.edu
³¹P NMR is a primary method for the characterization of compounds synthesized from this compound. The chemical shift of the resulting phosphinates, phosphinamides, and other derivatives provides a clear signature of the new P-X bond formed. For example, the hydrolysis of this compound yields diphenylphosphinic acid, which has a characteristic ³¹P NMR signal. wiley-vch.denih.govspectrabase.com The reaction of this compound with hydroxylamine (B1172632) derivatives can lead to N-(diphenylphosphinoyl)hydroxylamines, whose structures are confirmed by ³¹P NMR. psu.edu For instance, the ³¹P NMR spectrum of N-(diphenylphosphinoyl)hydroxylamine in dimethyl sulfoxide (B87167) shows a peak at δ = 21.7 ppm. orgsyn.org
The reaction of this compound with alcohols in the presence of a base produces the corresponding phosphinate esters. rsc.org For example, methyl and ethyl diphenylphosphinates can be prepared, and their structures are readily confirmed by their ³¹P NMR spectra. researchgate.net Similarly, reaction with amines or their derivatives yields phosphinamides, such as N-(2-methoxyethyl)-N-methyl-P,P-diphenylphosphinic amide, which can be distinguished from its isomer, 2-(dimethylamino)ethyl diphenylphosphinate (B8688654), by their different ³¹P NMR chemical shifts. researchgate.net
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | ~42.8 oup.comspectrabase.com |
| Diphenylphosphinic acid | CD₃CN | ~25.2 wiley-vch.de |
| Diphenylphosphinic acid | CD₃OD | 38.52 orgsyn.org |
| N-(Diphenylphosphinoyl)hydroxylamine | DMSO-d₆ | 21.7 orgsyn.org |
| Ethyl Diphenylphosphinate | CDCl₃ | 31.1 rsc.org |
| Methyl N,P-diphenylphosphonamidate | Not Specified | ~20.2 psu.edu |
| Table 2: Representative ³¹P NMR chemical shifts for this compound and some of its derivatives. |
Vibrational and Electronic Spectroscopy in Mechanistic Probes
Vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopy provide complementary information for characterizing this compound and its reaction products, as well as for probing reaction mechanisms.
FTIR and Raman spectroscopy are used to identify characteristic functional groups. The P=O stretching vibration in this compound and its derivatives is a prominent feature in their IR spectra. nih.gov For instance, the IR spectrum of this compound shows a strong absorption band associated with the phosphoryl group. nih.gov Raman spectroscopy has also been employed to study derivatives of this compound, for example, to evaluate the graphitization degree of char residues in flame retardant studies involving polyvinyl chloride (PVC) modified with phosphinamide derivatives. researchgate.netresearchgate.net
UV-Vis spectroscopy can be used to monitor reactions involving this compound, particularly when colored species are formed or consumed. For example, in the synthesis of host materials for organic light-emitting diodes (OLEDs), the reaction of lithiated spirobenzofluorene derivatives with this compound results in a color change, and UV-Vis spectroscopy can be used to characterize the electronic properties of the final products. koreascience.kr Additionally, interactions between phosphoryl chloride molecules, including this compound, and perovskite components have been studied using UV-Vis absorption spectra, which revealed new absorption bands indicating complex formation. nih.gov
Theoretical Chemistry and Quantum Mechanics Investigations
Theoretical and quantum mechanical calculations provide deep insights into the electronic structure and bonding of this compound, complementing experimental findings.
Quantum chemical calculations are employed to understand the bonding nature and electronic distribution within the this compound molecule. These studies can elucidate the partial charges on the phosphorus, oxygen, and chlorine atoms, and the nature of the P=O and P-Cl bonds. The electrostatic potential of this compound and related molecules has been calculated, showing that the negative potential is primarily located on the oxygen and chlorine atoms, which is crucial for understanding their reactivity and interaction with other molecules. nih.gov
Computational models have also been used to investigate the mechanisms of reactions involving this compound. For example, theoretical studies on the pyridinolysis of this compound help to rationalize the experimental kinetic data and support proposed mechanisms, such as a concerted Sₙ2(P) process or a stepwise pathway depending on the basicity of the nucleophile. researchgate.netacs.org These computational approaches allow for the examination of transition state structures and energies, providing a more complete picture of the reaction landscape than can be obtained from experimental data alone.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. These theoretical studies provide detailed insights into reaction pathways, intermediate structures, and the energetics of transition states that are often difficult or impossible to observe experimentally. kashanu.ac.ir By modeling these reactions, chemists can understand and predict the course of a chemical transformation with greater accuracy.
One extensively studied reaction is the aminolysis of this compound, particularly with anilines. Kinetic and computational studies on the reaction with substituted anilines in acetonitrile (B52724) have proposed a concerted mechanism. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), support the formation of a hydrogen-bonded, four-center type transition state. koreascience.krresearchgate.netresearchgate.net In this transition state, there is significant bond formation between the nucleophilic nitrogen and the phosphorus center. researchgate.net The nature of the nucleophilic attack—whether it occurs from the frontside or backside relative to the leaving group—has been shown to depend on the steric bulk of the ligands on the phosphorus atom. kchem.org For this compound, a significant degree of frontside attack is proposed. researchgate.net This is supported by the observation of primary normal kinetic isotope effects when using deuterated anilines (XC₆H₄ND₂). researchgate.net
DFT calculations have also been instrumental in mapping the reaction pathways for other transformations. For instance, in the synthesis of O-(Diphenylphosphinyl)hydroxylamine from this compound and a hydroxylamine derivative, computational modeling can predict the favored reaction pathways by comparing the activation energies of potential intermediates and transition states. Similarly, in deoxygenative transformations of alcohols, this compound is used to pre-functionalize the alcohol. mit.edu Computational studies on related systems have detailed the formation of alkoxyphosphonium intermediates, which are key to activating the C–O bond for cleavage. mit.edu
Furthermore, DFT has been applied to understand more complex, metal-catalyzed reactions and cycloadditions. In a study on the synthesis of P-stereogenic phosphinic amides, a DFT analysis of a benzyne (B1209423) insertion into a P-N bond showed the reaction to proceed via a [2+2] cycloaddition followed by a ring-opening, with the calculations confirming the retention of configuration at the phosphorus center. rsc.org These computational models are crucial for understanding stereoselectivity and designing new asymmetric syntheses. All stationary points (reactants, intermediates, transition states, and products) on the potential energy surface are typically characterized by vibrational analysis to confirm them as minima or first-order saddle points (transition states). rsc.org
Prediction of Reactivity and Selectivity in Novel Transformations
Computational modeling extends beyond mapping known reactions to predicting the reactivity and selectivity of this compound in novel chemical transformations. By calculating various molecular properties and modeling transition states for competing pathways, researchers can forecast reaction outcomes, including regioselectivity and enantioselectivity, thus guiding experimental design. nih.gov
Linear free-energy relationships, such as the Hammett (ρ) and Brønsted (β) equations, provide a bridge between experimental kinetics and theoretical predictions. For the anilinolysis of this compound, large negative Hammett (ρ_nuc = -4.78) and large Brønsted (β_nuc = 1.69) values indicate a substantial buildup of positive charge on the nitrogen atom of the aniline (B41778) in the transition state, suggesting extensive bond formation. researchgate.net These parameters, when calculated or correlated for a series of reactants, help in predicting the reactivity of new substrates. researchgate.netdoi.org
DFT calculations are a cornerstone for predicting selectivity. For example, in reactions with polyfunctional substrates, DFT can be used to compare the activation energies of different possible reaction pathways, thereby predicting the most likely product. This is crucial for achieving regioselectivity. Factors influencing selectivity, such as steric and electronic effects, can be quantified. For instance, DFT calculations can model transition states to identify how steric hindrance or π-π stacking interactions control enantioselectivity in catalytic reactions.
The prediction of chemical reactivity is also aided by the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. researchgate.net A molecule with a high-energy HOMO is a better electron donor, while one with a low-energy LUMO is a better electron acceptor. researchgate.net The difference between these energy levels, the HOMO-LUMO gap, is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net While specific HOMO-LUMO gap data for this compound reactions are part of detailed research studies, the principle remains a key predictive tool in computational chemistry. researchgate.net By modeling potential reactants with this compound, their relative reactivities can be estimated before any experiment is conducted. nih.gov
Table 1: Kinetic Data for the Anilinolysis of this compound with Substituted Anilines (XC₆H₄NH₂) in Acetonitrile at 55.0 °C. researchgate.net
| Substituent (X) | pKa (X-Anilinium ion) | k₂ (x 10⁻³ dm³ mol⁻¹ s⁻¹) |
| p-OCH₃ | 5.34 | 2290 |
| p-CH₃ | 5.07 | 1070 |
| H | 4.63 | 200 |
| p-Cl | 3.98 | 31.7 |
| m-Cl | 3.52 | 8.53 |
This interactive table summarizes the second-order rate constants (k₂) for the reaction of this compound with various substituted anilines. The data illustrates the electronic effect of the substituent on the nucleophilicity of the aniline and, consequently, the reaction rate. A higher pKa corresponds to a more basic and more nucleophilic aniline, leading to a faster reaction.
Future Directions and Unexplored Research Avenues
Expansion of Catalytic Applications and Ligand Libraries
Diphenylphosphinic chloride is a foundational building block for the synthesis of phosphine (B1218219) ligands, which are crucial in asymmetric catalysis. lookchem.comscientificlabs.co.uk Future research is geared towards expanding the scope and efficacy of catalysts derived from this compound.
The development of novel chiral phosphine ligands is a central theme. scholaris.ca Researchers are moving beyond traditional ligand designs to create extensive and diverse ligand libraries . These libraries, often containing hundreds of structurally varied phosphines, are instrumental for screening and discovering optimal catalysts for specific enantioselective transformations. scholaris.ca One promising approach is the use of supramolecular self-assembly, where complex chiral phosphines are generated through reversible covalent bonds, allowing for rapid diversification from simple precursors. scholaris.ca
Furthermore, exploration into ligands with unique steric and electronic properties continues to be a priority. For instance, ligands based on rigid frameworks like phospha-adamantane have shown high activity in cross-coupling reactions even under mild conditions, presenting an advantage over conventional ligands. organic-chemistry.org The future in this area involves designing ligands that are not only highly effective and selective but also air-stable and cost-effective to synthesize. organic-chemistry.org The combination of chiral organocatalysts with metal complexes, a field known as asymmetric organo-metal combined catalysis, represents another frontier where novel phosphine ligands derived from this compound could play a significant role. nih.gov
| Research Direction | Key Objective | Potential Impact |
| Diverse Ligand Libraries | Creation of large sets of structurally varied phosphine ligands. | Accelerated discovery of catalysts for new and challenging asymmetric reactions. scholaris.ca |
| Novel Ligand Frameworks | Synthesis of ligands with unique backbones (e.g., phospha-adamantane). | Development of highly active and stable catalysts for mild reaction conditions. organic-chemistry.org |
| Self-Assembling Ligands | Use of reversible covalent bonds to form complex ligands from simple precursors. | Rapid generation of ligand diversity for high-throughput screening. scholaris.ca |
| Organo-Metal Catalysis | Integration of chiral phosphine ligands into combined catalytic systems. | Enabling complex cascade transformations with high enantioselectivity. nih.gov |
Development of Sustainable Synthetic Methodologies
The chemical industry is increasingly focused on green and sustainable practices, and the synthesis and application of organophosphorus compounds are no exception. rsc.org Future research concerning this compound and its derivatives will likely prioritize the development of more environmentally benign processes.
One area of focus is the reduction of hazardous waste. Traditional syntheses of related compounds, such as diphenyl phosphine chloride, often use catalysts like aluminum chloride, which can be difficult to separate and lead to contamination. google.com Future methodologies aim to incorporate catalyst recovery and reuse, minimizing environmental pollution and reducing costs. google.com The broader organophosphorus industry is also under pressure to move away from energy-intensive processes and hazardous intermediates like white phosphorus and phosphine gas. rsc.org
Novel Material Science Integrations
The derivatives of this compound, particularly phosphinates, are versatile building blocks for advanced materials. mdpi.commdpi.com Future research will expand their integration into novel materials with tailored properties for a range of applications.
A significant area of development is in the field of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net While metal phosphonates have been widely studied, metal phosphinates are gaining attention. The use of phosphinic acids as linkers in these frameworks offers a distinct advantage: the pendant organic group attached to the phosphorus atom can be readily modified or functionalized. mdpi.com This allows for the precise tuning of the material's properties, such as porosity and chemical affinity, opening up new possibilities for applications in gas separation, heterogeneous catalysis, and drug delivery. mdpi.com
Beyond MOFs, phosphinates are being investigated for their role in polymer science. They can act as effective flame retardants and thermal stabilizers, preventing the degradation of plastics during processing. wikipedia.org The incorporation of phosphinate moieties into polymer backbones can create materials with enhanced thermal stability and fire resistance. researchgate.net The ability of phosphonates and phosphinates to chelate metal ions is also being exploited in the development of anti-corrosion coatings and as concrete retarders. researchgate.netwikipedia.org
| Material Type | Role of this compound Derivative | Future Application Areas |
| Metal-Organic Frameworks (MOFs) | Serves as a precursor to phosphinic acid linkers. | Gas separation, heterogeneous catalysis, drug delivery matrices. mdpi.com |
| Polymers | Used as flame retardants and thermal stabilizers. | Creation of fire-resistant and durable plastics. wikipedia.orgresearchgate.net |
| Coatings & Admixtures | Acts as a metal chelating agent. | Development of advanced anti-corrosion coatings and concrete retarders. researchgate.netwikipedia.org |
Interdisciplinary Research with Biological and Medicinal Chemistry
The structural and chemical properties of phosphinates make them highly valuable in the life sciences. The stable carbon-phosphorus (C-P) bond in phosphinates serves as a robust bioisostere for the more labile phosphorus-oxygen (P-O) bond found in natural phosphates, as well as for carboxylate groups. frontiersin.orgnih.gov This stability is a key advantage in drug design, leading to compounds with improved metabolic profiles.
Future research will focus heavily on designing novel bioactive compounds . Phosphinates and related phosphonates are effective transition-state inhibitors of enzymes that process phosphate (B84403) and pyrophosphate substrates, making them prime candidates for the development of new therapeutics. frontiersin.org This includes potential applications as antiviral, antibacterial, and anticancer agents. nih.govresearchgate.net For example, nitrogen-containing bisphosphonates, which are structurally related, are already used to treat bone-resorption disorders by inhibiting farnesyl pyrophosphate synthase, an enzyme that is also a potential anticancer target. frontiersin.org
The application of phosphinates extends to prodrug design, where the phosphinate moiety can improve the selectivity, bioavailability, and toxicity profile of a drug. nih.gov Furthermore, these compounds are being explored for use in medical imaging, diagnostics, and as bone-targeting drugs. frontiersin.org The versatility of the phosphinate group allows it to be incorporated into a wide range of molecular scaffolds, including analogues of amino acids, peptides, and nucleosides, opening up a vast chemical space for the discovery of new medicines. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic routes for diphenylphosphinic chloride, and how can reaction efficiency be optimized?
this compound is typically synthesized via chlorination of diphenylphosphine or hydrolysis of diphenylchlorophosphine. Optimization involves controlling stoichiometry (e.g., using excess chlorine gas) and reaction temperature (maintained below 40°C to prevent side reactions like oxidation). Solvent choice (e.g., toluene or acetonitrile) also impacts yield by stabilizing intermediates . Purity is enhanced by fractional distillation under reduced pressure (bp 222°C at 16 mmHg) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its corrosive nature (GHS05) and flammability (GHS02), researchers must use PPE (gloves, goggles), work in a fume hood, and avoid water contact (hydrolysis releases HCl). Storage should be in airtight containers at 2–8°C, with desiccants to prevent moisture ingress . Spills require neutralization with inert absorbents (e.g., sand) followed by 5% sodium bicarbonate solution .
Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?
Purity is assessed via HPLC using a phosphate-perchlorate buffer mobile phase (as per USP protocols) and UV detection at 254 nm . Quantitative analysis of impurities (e.g., triphenyl phosphite) employs gas chromatography-mass spectrometry (GC-MS) with a DB-5 column .
Q. What are the primary decomposition pathways of this compound, and how do environmental factors influence stability?
Hydrolysis is the dominant pathway, producing diphenylphosphinic acid and HCl. Reaction rates increase with humidity and temperature (accelerated above 30°C). Stability studies in acetonitrile show pseudo-first-order kinetics under anhydrous conditions, with a half-life >6 months at 25°C .
Q. How should this compound be safely quenched after reactions?
Post-reaction, excess reagent is neutralized with cold aqueous sodium bicarbonate (5% w/v) in an ice bath. For large-scale reactions, gradual addition of ethanol precipitates phosphinate byproducts, which are filtered and disposed as hazardous waste .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic substitution behavior of this compound in pyridinolysis reactions?
Pyridinolysis proceeds via a two-step mechanism: (1) nucleophilic attack by pyridine at phosphorus, displacing chloride, and (2) proton transfer from the pyridinium intermediate. Kinetic studies (conductometric monitoring) reveal a second-order dependence on pyridine concentration, with rate constants (k) ranging from 0.01–0.09 M⁻¹s⁻¹ in acetonitrile. Isotope effects (C5D5N) confirm the proton transfer as rate-limiting .
Q. How does this compound act as a catalyst in azomethine formation, and what are the kinetic implications?
In azomethine synthesis, diphenylphosphinic acid (a hydrolysis byproduct) catalyzes proton transfer between diphenylphosphine and the azomethine nitrogen. Activation entropy (ΔS‡ ≈ −120 J/mol·K) indicates a highly ordered transition state. Rate enhancements of 10–100× are observed at 0.1–1.0 mol% catalyst loading .
Q. What strategies mitigate unexpected cyclization byproducts in P–O/P–N bond-forming reactions with this compound?
Unplanned cyclization (e.g., oxazolinylphosphinic esters) arises from chloride back-attack during intermediate formation. Mitigation involves:
Q. How do steric and electronic effects influence the reactivity of this compound in organometallic coupling reactions?
Bulky substituents on the phenyl rings reduce reactivity toward bulky nucleophiles (e.g., Grignard reagents) due to steric hindrance. Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity at phosphorus, accelerating reactions with amines or alcohols. Hammett studies correlate σ⁺ values with rate constants (ρ ≈ +1.2) .
Q. What advanced spectroscopic techniques are employed to characterize this compound derivatives?
- X-ray crystallography : Resolves bond angles (P–Cl ≈ 2.02 Å) and confirms stereochemistry in cyclized products .
- ³¹P NMR : Chemical shifts (δ ≈ 25–30 ppm) distinguish between phosphinic chloride, acid, and ester derivatives.
- FT-IR : P=O stretches (1190–1220 cm⁻¹) and P–Cl vibrations (540–560 cm⁻¹) validate functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
